4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine
Overview
Description
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine is an organic compound that features a phenylamine group substituted with a difluoropyrrolidinylmethyl moiety
Scientific Research Applications
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine typically involves the reaction of 4-bromomethylphenylamine with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The difluoropyrrolidinyl group can enhance binding affinity and specificity to target proteins, influencing the compound’s biological activity.
Comparison with Similar Compounds
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzene: Similar structure but lacks the amine group.
3,3-Difluoropyrrolidine: The core structure without the phenylamine substitution.
Phenylamine derivatives: Compounds with various substituents on the phenylamine group.
Uniqueness: 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine is unique due to the presence of both the difluoropyrrolidinyl and phenylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(3,3-difluoropyrrolidin-1-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)5-6-15(8-11)7-9-1-3-10(14)4-2-9/h1-4H,5-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQSULGYGNSELZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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